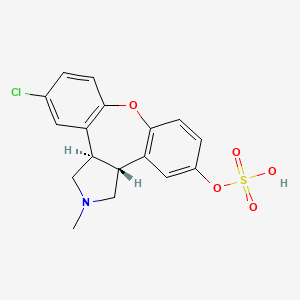
Copper(II) hexafluoroacetylacetonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula ( \text{Cu(C}_5\text{HF}_6\text{O}_2)_2 \cdot x\text{H}_2\text{O} ). It is a blue-green powder that is used in various scientific and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) hexafluoroacetylacetonate hydrate can be synthesized by reacting hexafluoroacetylacetone with copper(II) salts in the presence of water. One common method involves adding a solution of hexafluoroacetylacetone to a solution of copper(II) chloride, resulting in the formation of the desired complex .
Industrial Production Methods: In industrial settings, the compound is typically produced in bulk by similar methods, ensuring high purity and consistency. The reaction is carried out under controlled conditions to optimize yield and minimize impurities .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the copper ion can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, acetone, toluene
Major Products:
From Oxidation: Copper(III) complexes.
From Reduction: Copper(I) complexes.
From Substitution: Various copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II) hexafluoroacetylacetonate hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: It is used in studies involving copper’s role in biological systems and enzyme functions.
Medicine: Research on its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin films and coatings, particularly in the semiconductor industry.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with other molecules. The copper ion can interact with various substrates, facilitating redox reactions and ligand exchange processes. These interactions are crucial in catalytic applications and in the formation of complex structures in materials science .
Comparación Con Compuestos Similares
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Cobalt(II) hexafluoroacetylacetonate hydrate
Comparison: Copper(II) hexafluoroacetylacetonate hydrate is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its stability compared to other copper complexes. This makes it particularly useful in high-temperature applications and in the formation of highly stable thin films .
Propiedades
Número CAS |
155640-85-0 |
|---|---|
Fórmula molecular |
C10H6CuF12O5 |
Peso molecular |
497.68 g/mol |
Nombre IUPAC |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; |
Clave InChI |
DBDCQCFMFYPMNY-SUXDNRKISA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2] |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)


